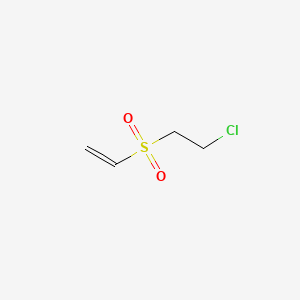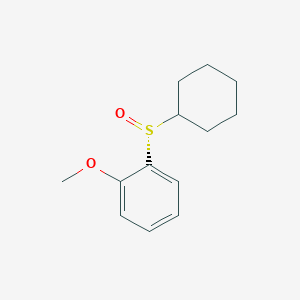
(R)-Cyclohexyl 2-methoxyphenyl sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Cyclohexyl 2-methoxyphenyl sulfoxide” is a type of sulfoxide, a class of organic compounds that are widely used in the pharmaceutical industry and organic synthesis . Sulfoxides play important roles as catalysts in nucleophilic substitutions of alcohols .
Synthesis Analysis
Sulfoxides, including “®-Cyclohexyl 2-methoxyphenyl sulfoxide”, can be synthesized through various methods. One such method involves the use of aromatic sulfoxides as Lewis base catalysts in the nucleophilic substitution (S N) of benzyl alcohols . A systematic screening of various sulfoxides and other sulfinyl containing Lewis bases afforded (2-methoxyphenyl)methyl sulfoxide as an optimal catalyst .Physical And Chemical Properties Analysis
While specific physical and chemical properties of “®-Cyclohexyl 2-methoxyphenyl sulfoxide” are not available, sulfoxides in general are known for their stability and special S-stereogenic control .Scientific Research Applications
Catalytic Reactions and Synthesis
(R)-Cyclohexyl 2-methoxyphenyl sulfoxide and related sulfoxides have been instrumental in catalytic reactions and organic synthesis. Notably, these compounds have been used in asymmetric synthesis and catalytic reactions due to their ability to introduce chirality or facilitate bond formation. For instance:
- Sulfoxides have been utilized in the isomerization and alkylation of cumulenyl ethers, leading to the formation of various isomers and alkylation products, demonstrating their role in complex organic reactions (Selling et al., 2010).
- Enantioselective synthesis using asymmetric sulfoxide as a chiral auxiliary has led to the formation of specific enantiomers of phenyl-ethanolamines, showcasing the importance of sulfoxides in creating chirally pure compounds (Sivakumar et al., 2009).
- The Rhodium-catalyzed asymmetric conjugate addition using olefin-sulfoxide ligands has been developed for a wide range of nitroalkenes, highlighting the broad applicability of sulfoxides in catalytic processes (Xue et al., 2012).
Mechanistic Studies and Catalytic Properties
Sulfoxides, such as this compound, have been central to studies exploring the mechanisms of catalytic reactions and the properties of catalysts. For instance:
- Research into oxorhenium(V) oxazoline complexes has shed light on the mechanisms of catalytic oxygen atom transfer, with sulfoxides playing a crucial role in the process (Arias et al., 2001).
Biocatalytic Applications
The versatility of sulfoxides extends to biocatalytic applications, where they participate in oxidation reactions and contribute to the synthesis of biologically relevant compounds. For instance:
- Chloroperoxidase and Beauveria species have been used for the biocatalytic oxidation of S-alkylcysteine derivatives, leading to the production of sulfoxides like (RS) sulfoxide (Holland et al., 2002).
Future Directions
Sulfoxides, including “®-Cyclohexyl 2-methoxyphenyl sulfoxide”, have promising applications in the field of medicinal chemistry. They are key motifs in the chiral synthesis of chiral molecules, such as chiral auxiliaries, chiral ligands, and organocatalysts . Future research may focus on the development of new sulfoxide-based materials for optoelectronic and catalytic applications .
properties
IUPAC Name |
1-[(R)-cyclohexylsulfinyl]-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYLQKXVFNCBMW-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[S@](=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

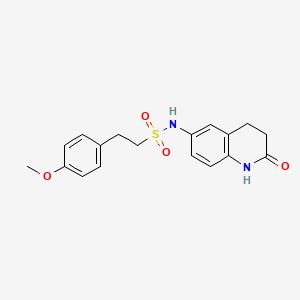
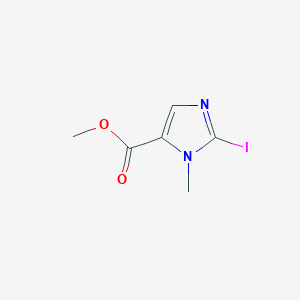
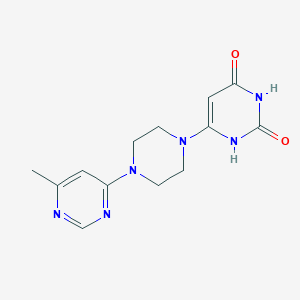
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
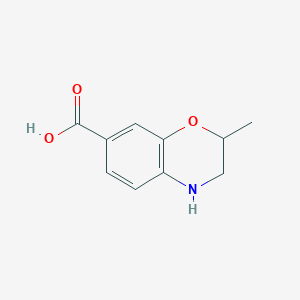
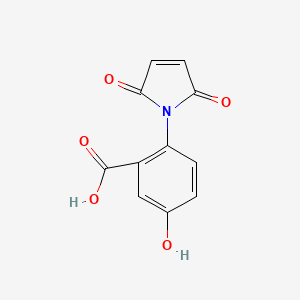


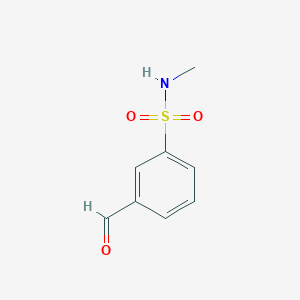
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)
